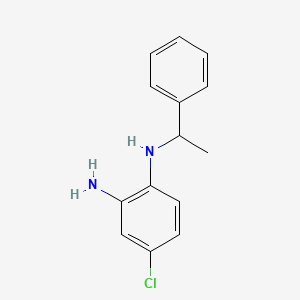

(2-Amino-4-chlorophenyl)(1-Phenylethyl)amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Amino-4-chlorophenyl)(1-phenylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-chlorophenyl)(1-phenylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

(2-Amino-4-chlorophenyl)(1-Phenylethyl)amin: wurde auf sein Potenzial in der antimikrobiellen Therapie untersucht. Forschungsergebnisse zeigen, dass Derivate dieser Verbindung antifungale Aktivität gegen Arten wie Candida albicans und Candida glabrata aufweisen. Zusätzlich haben einige Derivate eine moderate antibakterielle Aktivität gegen grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis gezeigt .

Synthese von Thiazol-Derivaten

Diese Verbindung dient als Vorläufer bei der Synthese von Thiazol-Derivaten. Thiazole sind wichtige Heterocyclen in der pharmazeutischen Chemie aufgrund ihrer synthetischen Vielfalt und therapeutischen Bedeutung. Sie sind bekannt für ihre Rolle in der Medikamentenentwicklung, insbesondere als antimikrobielle Mittel .

Berechnungen in der Chemie

Die Derivate der Verbindung wurden berechnungen in der Chemie unterzogen, wie z. B. der Dichtefunktionaltheorie (DFT). Diese Studien berechnen thermodynamische Parameter und helfen, die molekularen Wechselwirkungen und die Stabilität der Verbindungen zu verstehen, was für die Entwicklung potenter antimikrobieller Mittel entscheidend ist .

Enzymatische Methoden zur kinetischen Racematspaltung

Im Bereich der synthetischen Chemie ist die enzymatische kinetische Racematspaltung eine Technik, die zur Trennung von Enantiomeren eines Racemats verwendet wird. This compound kann an solchen Prozessen beteiligt sein, insbesondere bei der Herstellung von 2-Alkoxyacetat-Estern, die nützliche Acylierungsmittel sind .

Biologisches Potenzial von Indol-Derivaten

Obwohl nicht direkt mit Indol verwandt, erinnert die Struktur von this compound an Indol-Derivate, die eine breite Palette von biologischen und klinischen Anwendungen haben. Diese Ähnlichkeit könnte den Weg für die Erforschung dieser Verbindung bei der Entwicklung neuer Medikamente mit verschiedenen pharmakologischen Aktivitäten ebnen .

Biologische Aktivität

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine, with the molecular formula C14H15ClN2 and a molecular weight of 246.73 g/mol, is an organic compound characterized by the presence of an amino group and a chloro group attached to a phenyl ring. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Antimicrobial Properties

Research has indicated that (2-Amino-4-chlorophenyl)(1-phenylethyl)amine exhibits notable antimicrobial activity against various bacterial strains. In a study investigating related compounds, derivatives showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structural similarities to other bioactive molecules suggest potential anticancer properties. Compounds with similar amino and chloro substitutions have been reported to exhibit significant cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be influenced by modifications to its structure. For instance, variations in the substituents on the phenyl rings can significantly alter its pharmacological profile. A comparative analysis with similar compounds reveals that:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Amino-4-methylphenyl)-2-methylaminopropane | Structure | Contains a methyl group instead of chlorine; studied for different biological activities. |

| 1-(2-Amino-5-chlorophenyl)-2-(phenylethyl)amine | Structure | Similar structure but with chlorine at the 5-position; may exhibit different reactivity patterns. |

| 1-(2-Aminophenyl)-N,N-dimethylmethanamine | Structure | Features dimethyl substitution; used in various synthetic applications. |

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine demonstrated significant antimicrobial activity. The derivatives were tested against multiple bacterial strains, showing varying degrees of effectiveness. The study concluded that the presence of the chloro group enhances the antimicrobial potency compared to non-chloro substituted analogs .

Case Study 2: Anticancer Activity

In another investigation focusing on similar compounds, it was found that certain derivatives exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies.

Eigenschaften

IUPAC Name |

4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFYGBTRHDLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387832 |

Source

|

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345991-79-9 |

Source

|

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.